N-(2-(3,5-二甲基-4-(噻吩-3-基)-1H-吡唑-1-基)乙基)-3,3,3-三氟丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

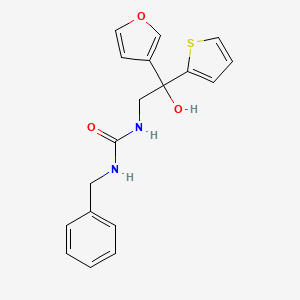

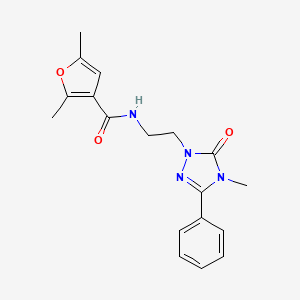

The compound "N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide" is a heterocyclic compound that contains a sulfonamido moiety. This functional group is known for its relevance in pharmaceutical chemistry due to its presence in various therapeutic agents. The compound's structure suggests potential bioactivity, possibly as an antibacterial agent or as an inhibitor of enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA).

Synthesis Analysis

The synthesis of related heterocyclic compounds containing a sulfonamido moiety has been explored in the literature. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with active methylene compounds to produce various derivatives, including pyran, pyridine, and pyridazine derivatives . Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives was studied to yield pyrazole and oxazole derivatives . These synthetic routes could potentially be adapted to synthesize the compound , given its structural similarities.

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, and HRMS spectra . The presence of fluorine atoms in the molecule can significantly affect the chemical shifts and splitting patterns of protons and carbons, leading to unique NMR spectra . These methods would be applicable for analyzing the molecular structure of "N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide" to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactivity of sulfonamido-containing heterocyclic compounds can be diverse. As demonstrated in the literature, such compounds can be synthesized through reactions with active methylene compounds and hydrazine derivatives . The specific reactivity of the compound would need to be studied to determine its potential for further chemical transformations, which could be useful in the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of fluorine atoms, for example, can enhance the lipophilicity and metabolic stability of these compounds . The sulfonamido group itself is known to contribute to the solubility and acidity of the molecule. The specific properties of "N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide" would need to be empirically determined to fully understand its pharmacokinetic and pharmacodynamic profiles.

科学研究应用

抗炎和镇痛特性

对与本化合物具有结构相似性的塞来昔布衍生物的研究表明,它们具有显著的抗炎和镇痛活性,且不会对肝、肾、结肠和大脑造成组织损伤。这表明它们在减轻副作用的情况下管理疼痛和炎症方面具有潜在的治疗应用 (Küçükgüzel 等人,2013)。

抗菌剂

已经合成了含有磺酰胺部分的新型杂环化合物,用作抗菌剂。合成这些化合物旨在满足对新型抗菌药物的需求,表明本化合物在抗生素开发中可能做出贡献的研究途径 (Azab 等人,2013)。

酶抑制

磺酰胺衍生物已被研究其对碳酸酐酶同工酶 I 和 II 的抑制作用,突出了它们在治疗与酶活性改变相关的疾病方面的潜力。基于吡唑的磺酰胺的金属配合物表现出显着的抑制活性,表明该化合物与酶抑制剂的开发相关 (Büyükkıdan 等人,2017)。

抗癌活性

磺酰胺衍生物也因其抗癌特性而受到研究。特定的化合物对人类肿瘤细胞系表现出有效的活性,表明开发新的抗癌疗法具有潜力 (Ozmen Ozgun 等人,2019)。

药物代谢中的生物催化

使用生物催化来制备药物化合物的哺乳动物代谢物强调了理解药物代谢对于药物开发的重要性。这种方法提供了对药物代谢途径的宝贵见解,包括与磺酰胺衍生物相关的代谢途径,这可以增强药物设计和开发过程 (Zmijewski 等人,2006)。

属性

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O2S2/c1-10-13(12-3-7-23-9-12)11(2)20(19-10)6-5-18-24(21,22)8-4-14(15,16)17/h3,7,9,18H,4-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARQNSKEBKNPOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)CCC(F)(F)F)C)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2501853.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)

![Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501856.png)

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2501864.png)

![5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2501866.png)

![N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2501867.png)

![2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2501869.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)